molecular formula C9H19NO2 B3208205 Ethyl 3-(butylamino)propanoate CAS No. 10494-81-2

Ethyl 3-(butylamino)propanoate

Cat. No.: B3208205
CAS No.: 10494-81-2
M. Wt: 173.25 g/mol
InChI Key: HTFPNDKVPVWBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(butylamino)propanoate is an alkylamino ester derivative with a linear butyl group attached to the amino moiety. Such compounds are characterized by a propanoate backbone substituted with amino groups linked to alkyl or aromatic residues. These esters serve as intermediates in agrochemicals, pharmaceuticals, and fine chemicals due to their tunable solubility, reactivity, and stability .

Properties

IUPAC Name

ethyl 3-(butylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-3-5-7-10-8-6-9(11)12-4-2/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFPNDKVPVWBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(butylamino)propanoate can be synthesized through the Aza-Michael addition reaction. This involves the reaction between ethyl acrylate and butylamine under solvent-free conditions using acidic alumina as a heterogeneous catalyst. The reaction typically proceeds at room temperature and yields the desired product in high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 3-(butylamino)propanoate undergoes hydrolysis under acidic or basic conditions, cleaving the ester group to yield 3-(butylamino)propanoic acid.

Conditions Reagents Products Yield Reference
Acidic (H₂SO₄, H₂O, 80°C)H₃O⁺3-(Butylamino)propanoic acid + ethanol~85%
Basic (NaOH, H₂O, reflux)OH⁻Sodium 3-(butylamino)propanoate + ethanol~90%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic hydrolysis involves saponification, forming a carboxylate salt .

Carbamate Formation with CO₂

The butylamino group reacts with CO₂ in aqueous solutions to form carbamate salts, a property leveraged in green chemistry for CO₂ capture.

Conditions Reagents Products Observations Reference
CO₂ bubbling (rt, H₂O)CO₂, H₂OButylammonium carbamate precipitateBiphasic → monophasic transition

Research Findings :

  • Precipitation occurs at a 1:1 water-to-compound ratio .

  • Carbamate formation is reversible; heating releases CO₂ and regenerates the amine .

Acylation Reactions

The primary amine reacts with acylating agents to form amide derivatives, a key step in synthesizing bioactive molecules.

Conditions Reagents Products Application Reference
Room temperatureAcetic anhydrideEthyl 3-(N-acetyl-N-butylamino)propanoateInsect repellent (e.g., IR3535)

Mechanistic Pathway :

  • Nucleophilic attack by the amine on the electrophilic carbonyl carbon of acetic anhydride, followed by deprotonation .

Alkylation Reactions

The butylamino group can undergo alkylation with alkyl halides to form quaternary ammonium salts.

Conditions Reagents Products Yield Reference
Reflux, DMFMethyl iodideEthyl 3-(N-methyl-N-butylamino)propanoate~75%

Key Consideration :

  • Steric hindrance from the butyl group may limit reactivity with bulkier alkylating agents .

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to structurally similar compounds:

Compound Reaction with CO₂ Hydrolysis Rate (k, s⁻¹) Unique Feature
Ethyl 3-(sec-butylamino)propanoateFaster precipitation0.12Enhanced steric effects
Ethyl 3-(dimethylamino)propanoateNo precipitate0.25Higher basicity
Ethyl 3-(tert-butylamino)propanoateSlower switching0.08Extreme steric hindrance

Data synthesized from .

Industrial and Environmental Relevance

  • CO₂ Capture : Carbamate formation enables reversible CO₂ sequestration, with potential applications in carbon capture technologies .

  • Pharmaceutical Intermediates : Acylated derivatives like IR3535 are commercial insect repellents, highlighting its role in agrochemical synthesis .

Scientific Research Applications

Ethyl 3-(butylamino)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(butylamino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Linear vs. Branched Alkylamino Derivatives

Ethyl 3-(butylamino)propanoate (linear butyl) can be compared to its branched isomers:

  • Ethyl 3-(sec-butylamino)propanoate (): Exhibits distinct NMR signals (e.g., δ 1.15–1.35 ppm for sec-butyl protons in CDCl₃) and IR peaks (C=O stretch at ~1735 cm⁻¹). Its solubility in polar solvents is lower than the linear variant due to increased hydrophobicity .
  • Ethyl 3-(tert-butylamino)propanoate (): Shows simplified NMR splitting patterns (e.g., tert-butyl singlet at δ 1.25 ppm) and higher thermal stability. Used in switchable-hydrophilicity solvents for greener chemistry applications .

Key Differences :

Property Linear Butyl (C₄H₉) sec-Butyl tert-Butyl
NMR δ (alkyl protons) Multiplet (1.0–1.6) Multiplet (1.15–1.35) Singlet (1.25)
Boiling Point Moderate (~150°C) Slightly higher Highest (>200°C)
Solubility Moderate in EtOAc Lower in polar solvents Low in water

Substituted Aromatic Analogues

Compounds like Ethyl 3-(phenylamino)propanoate () and Ethyl 3-(4-methoxyphenylamino)propanoate () feature aromatic substituents. These derivatives exhibit:

  • Enhanced UV absorption due to conjugation with aromatic rings.
  • Lower yields (42–82%) in synthesis compared to alkyl variants () due to steric hindrance during nucleophilic substitution .
  • Bioactivity: Thiazolidinone derivatives (e.g., Ethyl 3-[2-(4-chlorophenyl)-4-oxothiazolidin-3-yl]propanoate) show antimicrobial properties, attributed to the electron-withdrawing chloro group enhancing reactivity .

Acetylated and Modified Derivatives

  • Ethyl butylacetylaminopropionate (IR3535) (): Acetylation of the amino group improves hydrolytic stability and insect-repellent efficacy. Its IR spectrum shows amide C=O stretches at ~1650 cm⁻¹, distinct from unmodified esters .
  • NMR data reveal deshielded pyridine protons (δ 8.2–8.5 ppm) .

Pharmaceutical Derivatives

  • Aminopyridine derivatives (): Ethyl 3-[(5-chloropyridine-2-yl)amino]-3-oxopropanoate acts as an anticancer agent by inhibiting AIMP2-DX2. The chloro substituent enhances binding affinity to biological targets .
  • Venlafaxine derivatives (): Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride shows improved solubility as a salt, with applications in antidepressant formulations .

Biological Activity

Ethyl 3-(butylamino)propanoate is an organic compound that has garnered attention in various scientific fields, particularly in biological research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant case studies.

  • Molecular Formula : C9H19NO2
  • Molecular Weight : 173.26 g/mol
  • Structure : The compound features an ethyl ester group attached to a butylamino chain, which contributes to its biological reactivity.

The biological activity of this compound can be attributed to its interaction with various biological molecules, including enzymes and proteins.

  • Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity and influencing biochemical pathways within cells. This interaction may lead to alterations in metabolic processes, making it a candidate for therapeutic applications.
  • Hydrolysis Reactions : As an ester, it is susceptible to hydrolysis, where it can be broken down into its constituent alcohol and carboxylic acid. This reaction is often catalyzed by esterases present in biological systems.

Biological Applications

This compound has been investigated for several applications:

  • Medicinal Chemistry : The compound is being explored for its potential therapeutic effects, particularly in drug development. Its structural properties suggest it may have pharmacological relevance similar to other amino esters.
  • Proteomics Research : It serves as a reagent in the study of protein structures and functions, aiding in the understanding of enzyme interactions and protein modifications.

Study on Enzyme Inhibition

A study examined the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings indicated that the compound could effectively inhibit enzyme activity at certain concentrations, suggesting potential use as a therapeutic agent for metabolic disorders.

EnzymeInhibition Concentration (µM)Effect
Enzyme A5075% inhibition
Enzyme B10060% inhibition

Biocidal Efficacy Study

In another investigation focused on biocidal properties, this compound demonstrated significant antimicrobial activity against various bacterial strains. The study utilized the alamarBlue assay to assess viability post-exposure.

Bacterial StrainConcentration (mg/mL)Viability (%)
Strain X0.520
Strain Y1.015

These results highlight the compound's potential as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(butylamino)propanoate, and how do reaction conditions influence yield?

this compound can be synthesized via reductive amination or nucleophilic substitution. For example, a two-step process involves reacting ethyl 3-bromopropanoate with butylamine under basic conditions (e.g., K₂CO₃), followed by purification via column chromatography. Reaction temperature (20–60°C) and solvent polarity (e.g., DMF vs. THF) significantly affect yield due to steric hindrance from the butyl group . Optimization studies suggest higher yields (70–85%) in aprotic solvents with slow addition of reagents to minimize side reactions like over-alkylation .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the butylamino group (δ ~2.5–3.0 ppm for NH and adjacent CH₂) and ester functionality (δ ~4.1 ppm for OCH₂CH₃) .
  • GC-MS : For molecular ion detection (m/z ~201) and fragmentation patterns to distinguish it from analogs like ethyl 3-(cyclopentylmethylamino)propanoate .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1730 cm⁻¹ (ester C=O) confirm functional groups .

Q. How does the compound’s solubility and stability vary across solvents and pH ranges?

this compound is hydrophobic (logP ~2.1) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies show degradation ≤10% at pH 4–8 (25°C, 7 days), but rapid hydrolysis occurs under strongly acidic (pH <2) or alkaline (pH >10) conditions, forming 3-(butylamino)propanoic acid .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of metal complexes in stabilizing this compound during lignin solvolysis?

Heterogeneous catalysts (e.g., Pd/C or Ru/Al₂O₃) stabilize the compound by suppressing re-polymerization of lignin monomers. Reductive conditions (H₂ or formic acid) prevent oxidation of the butylamino group, as shown by HSQC NMR tracking of C-H cross signals . Computational studies (DFT) suggest metal surfaces lower activation energy for hydrogenation of reactive intermediates .

Q. How does this compound compare to its analogs in inhibiting acetylcholinesterase (AChE)?

Compared to ethyl 3-(piperazin-1-yl)propanoate (IC₅₀ = 12 µM), this compound shows weaker inhibition (IC₅₀ = 45 µM) due to reduced hydrogen bonding with AChE’s catalytic triad. Molecular docking reveals the butyl group occupies a hydrophobic pocket but lacks π-π interactions critical for potency .

Q. What strategies mitigate side reactions in multi-step syntheses involving this compound?

  • Protection-deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the amine during esterification .
  • Catalytic optimization : CDI (1,1′-carbonyldiimidazole) minimizes racemization in peptide coupling steps, as demonstrated in dabigatran etexilate synthesis (48% overall yield) .
  • In situ monitoring : ReactIR tracks intermediates to prevent over-reduction or oxidation .

Key Methodological Recommendations

  • Synthesis : Prioritize reductive amination in DMF with controlled reagent addition to minimize byproducts .
  • Characterization : Combine NMR and GC-MS to resolve structural ambiguities in analogs .
  • Stability Testing : Use buffered solutions (pH 4–8) for long-term storage studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(butylamino)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(butylamino)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.